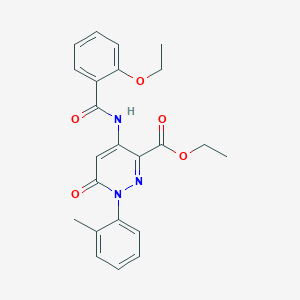

![molecular formula C14H12BrClN2O4 B2869677 4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol CAS No. 329778-57-6](/img/structure/B2869677.png)

4-Bromo-2-{[(4-chloro-3-nitrophenyl)amino]methyl}-6-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Natural Source and Chemical Structure Elucidation : Bromophenol derivatives, including those structurally similar to the queried compound, have been isolated from the red alga Rhodomela confervoides. The structures of these compounds were determined using various spectroscopic methods, including IR, EIMS, FABMS, and NMR techniques (Zhao et al., 2004).

Antioxidant Activity : A study on the antioxidant activity of bromophenols from the marine red alga Rhodomela confervoides demonstrated that these compounds exhibited potent free radical scavenging activities, stronger than or comparable to positive controls such as butylated hydroxytoluene (BHT) and ascorbic acid. This suggests their potential application as natural antioxidants in food or pharmaceutical products (Li et al., 2011).

Antitumor and Antibacterial Properties : Certain bromophenol derivatives, similar in structure to the compound , were tested for antitumor potency and antibacterial properties. Some derivatives displayed moderate antibacterial activity, although their effectiveness against various human cancer cell lines was limited (Xu et al., 2003).

Carbonic Anhydrase Inhibitors : Novel bromophenol derivatives have been synthesized and evaluated as inhibitors of the carbonic anhydrase enzyme. These compounds showed inhibitory activities against certain human isoforms of the enzyme, which could be relevant in therapeutic applications (Akbaba et al., 2013).

Prototropy and Radical Scavenging Activity : Investigations into Schiff bases, including bromophenol derivatives, have revealed interesting prototropic behavior and radical scavenging properties. This research indicates potential applications in pharmaceutical and food industries, highlighting the compound's versatility in different domains (Kaştaş et al., 2017).

Corrosion Inhibition : Some Schiff bases, structurally related to the compound , have been studied for their corrosion inhibition effects on mild steel in acidic solutions. These findings are relevant for industrial applications in corrosion prevention (Prabhu et al., 2008).

Properties

IUPAC Name |

4-bromo-2-[(4-chloro-3-nitroanilino)methyl]-6-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O4/c1-22-13-5-9(15)4-8(14(13)19)7-17-10-2-3-11(16)12(6-10)18(20)21/h2-6,17,19H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQBLWFHQMCNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CNC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isopropyl 2-(4-oxo-7-(o-tolyl)thieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2869597.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2869602.png)

![7-(4-bromobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2869604.png)

![N-(4-chlorophenyl)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanamide](/img/structure/B2869611.png)